molecular formula C9H9ClF3N B13527597 (1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine

(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B13527597
M. Wt: 223.62 g/mol
InChI Key: YSHBRTKBMMJIMW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine: is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloro-6-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine gas and nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as nitro or alkyl groups.

Scientific Research Applications

Chemistry: In chemistry, (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the effects of chloro and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: In medicinal chemistry, (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 2-chloro-6-(trifluoromethyl)aniline
  • 2-chloro-6-(trifluoromethyl)benzylamine
  • 2-chloro-6-(trifluoromethyl)phenylethylamine

Uniqueness: Compared to these similar compounds, (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine possesses a unique combination of structural features that enhance its reactivity and potential applications. The presence of both chloro and trifluoromethyl groups provides a distinct electronic environment, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

(1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9ClF3N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3/t5-/m1/s1

InChI Key

YSHBRTKBMMJIMW-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC=C1Cl)C(F)(F)F)N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.